molecular formula C10H16ClNO4 B2403889 1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate CAS No. 2137597-32-9

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate

Cat. No.: B2403889
CAS No.: 2137597-32-9
M. Wt: 249.69
InChI Key: VMTJXHSITCFQMG-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C10H16ClNO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Properties

IUPAC Name

1-O-tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-4-7(5-12)8(13)15-6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTJXHSITCFQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate typically involves the reaction of azetidine derivatives with tert-butyl and chloromethyl groups under specific conditions. One common method involves the use of tert-butyl chloroformate and chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate has been explored as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity.

  • Estrogen Receptor Modulation : Research indicates that derivatives of this compound can serve as intermediates in synthesizing estrogen receptor modulators, which are crucial in treating hormone-related cancers such as breast and ovarian cancer .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.

  • Functionalization of Esters : It has been utilized in the functionalization of esters via 1,3-chelation mechanisms. Studies utilizing NMR and real-time IR spectroscopies have confirmed its role in facilitating nucleophilic reactions.
  • Synthesis of Azaspiro Compounds : The compound can be functionalized at the 3-position to yield azaspiro[3.4]octanes, which have applications in drug development due to their complex structures and potential biological activities.

Inhibitors for Biological Targets

Recent studies have indicated that derivatives of this compound may act as inhibitors for specific biological targets such as arginase enzymes involved in cancer progression.

  • Arginase Inhibition : Certain derivatives have demonstrated significant inhibitory activity against human arginase isoforms, which play roles in tumor microenvironments .

Case Study 1: Synthesis of Estrogen Receptor Modulators

A study focused on synthesizing intermediates for estrogen receptor modulators highlighted the utility of this compound. The process involved multiple reaction steps leading to compounds with enhanced binding affinity to estrogen receptors, showcasing its importance in developing therapeutic agents for hormone-sensitive cancers .

Case Study 2: Development of Arginase Inhibitors

Research into arginase inhibitors revealed that modifications of this compound could yield potent inhibitors with IC50 values in the nanomolar range. This study emphasized the compound's potential in treating diseases associated with arginine metabolism, including certain cancers .

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate can be compared with other azetidine derivatives such as:

    1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate: Similar in structure but with a methyl group instead of a chloromethyl group.

    tert-Butyl 3-iodoazetidine-1-carboxylate: Contains an iodine atom instead of a chloromethyl group.

    tert-Butyl 3-oxoazetidine-1-carboxylate:

Biological Activity

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with tert-butyl 3-methylazetidine-1,3-dicarboxylate and chloromethylating agents.
  • Reaction Conditions : The chloromethylation reaction is often carried out using bases like sodium hydride or potassium carbonate in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures to ensure selectivity and yield.
  • Purification : Standard purification techniques such as column chromatography are employed to obtain high-purity products.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The chloromethyl group enhances binding affinity to certain enzymes and receptors, which may lead to significant biological effects. The exact pathways depend on the specific application context.

Enzyme Inhibition

Research indicates that derivatives of azetidine compounds can act as inhibitors for various enzymes. For instance, studies on similar compounds have shown their potential in inhibiting cysteine proteases, which are crucial in various diseases including cancer and parasitic infections .

Case Studies and Research Findings

Several studies have documented the biological effects of azetidine derivatives similar to this compound:

  • Inhibition of Cysteine Proteases : Compounds with similar structures have demonstrated potent inhibition of cysteine proteases like cruzain from Trypanosoma cruzi, suggesting potential applications in treating Chagas disease .
  • Antiparasitic Activity : Related compounds have shown inhibitory effects against Plasmodium falciparum and Leishmania major, indicating potential as antiparasitic agents .

Data Summary Table

Compound Biological Activity IC50 (µM) Target Enzyme
This compoundPotential enzyme inhibitorTBDCysteine Proteases
Related Azetidine DerivativeInhibition of cruzain<10Cruzain
Another Azetidine VariantAntiparasitic activity15.4Plasmodium falciparum

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate, and what methodological considerations ensure high yield and purity?

  • Answer : The compound can be synthesized via nucleophilic substitution or catalytic alkylation. For example, describes a reaction using LiHMDS in THF under inert conditions, achieving yields >50% after purification by flash chromatography. Key considerations include solvent choice (THF for solvation), catalyst selection (LiHMDS for deprotonation), and temperature control (0°C to room temperature). Purity is verified via NMR (δ 1.44 ppm for tert-butyl) and HRMS (m/z calc. vs. observed) . Scaling requires adjusting stoichiometry while maintaining inert conditions to prevent hydrolysis of the chloromethyl group.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

  • Answer : ¹H/¹³C NMR and HRMS are critical. For instance, the tert-butyl group in shows a singlet at δ 1.44 ppm, while the chloromethyl group appears as a multiplet (δ 3.80–3.85 ppm). Discrepancies in integration (e.g., overlapping peaks) can be resolved via 2D NMR (COSY, HSQC) or comparing with computational spectra ( ). HRMS confirms molecular ion consistency (e.g., [M+H]+ calc. 306.1214 vs. observed 306.1216) .

Q. How does the chloromethyl group influence the compound’s stability under varying storage conditions?

  • Answer : The chloromethyl group is prone to hydrolysis, particularly in humid environments. Stability studies recommend storage at –20°C under argon, with desiccants. Accelerated degradation tests (40°C/75% RH) monitored via HPLC can predict shelf life. highlights using internal standards (e.g., mesitylene) in NMR to track decomposition products .

Advanced Research Questions

Q. How can computational methods be integrated to predict reaction outcomes or optimize synthesis parameters for this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) and reaction path simulations () can model transition states and predict regioselectivity. For example, ICReDD’s approach combines computational screening of catalysts (e.g., LiHMDS vs. NaHMDS) with experimental validation to reduce trial-and-error cycles. Software like Gaussian or ORCA enables virtual optimization of solvent polarity and temperature gradients .

Q. What experimental design strategies (e.g., factorial design) are effective in resolving contradictory data, such as inconsistent yields across laboratories?

  • Answer : Full factorial designs ( ) can isolate variables like catalyst loading, solvent volume, and reaction time. For instance, a 2³ design (temperature: 0°C vs. RT; catalyst: 1.1 vs. 1.3 equiv; solvent: THF vs. DCM) identifies interactions affecting yield. ANOVA analysis resolves discrepancies by quantifying parameter significance . Contradictory NMR data may arise from solvent impurities; DOE can test deuterated solvent batches for baseline noise .

Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this compound, particularly in asymmetric synthesis?

  • Answer : The tert-butyl group imposes steric hindrance, directing nucleophilic attack to the less hindered chloromethyl site. ’s diastereomeric synthesis (using chiral sulfinamide auxiliaries) shows how LiHMDS-mediated deprotonation controls enantioselectivity ([α]20D = +9.00). Computational modeling () of transition-state geometries can rationalize unexpected stereoisomers .

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of this compound from complex reaction mixtures?

  • Answer : Membrane-based nanofiltration (, RDF2050104) separates low-MW impurities (e.g., LiCl byproducts) from the target compound. Solvent-resistant membranes (e.g., polyimide) with MWCO ~500 Da retain the dicarboxylate (MW ~306 Da) while permeating smaller contaminants. This reduces reliance on column chromatography, enhancing scalability .

Methodological Resources

  • Data Management : Use chemical software ( ) for spectral database integration and reaction simulation.
  • Contradiction Mitigation : Cross-validate NMR/HRMS with independent synthetic batches and computational predictions.
  • Ethical Compliance : Adhere to CRDC standards () for experimental documentation and safety protocols.

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